molecular formula C20H27NO2 B2394181 (3r,5r,7r)-N-(3-hydroxy-3-phenylpropyl)adamantane-1-carboxamide CAS No. 1421452-30-3

(3r,5r,7r)-N-(3-hydroxy-3-phenylpropyl)adamantane-1-carboxamide

Cat. No. B2394181
CAS RN: 1421452-30-3
M. Wt: 313.441
InChI Key: SWNRTMHLFQGUCU-UHFFFAOYSA-N
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Description

(3r,5r,7r)-N-(3-hydroxy-3-phenylpropyl)adamantane-1-carboxamide, also known as Memantine, is a drug used in the treatment of Alzheimer's disease. It was first synthesized in the late 1960s and was approved by the FDA in 2003 for the treatment of moderate to severe Alzheimer's disease.

Scientific Research Applications

Material Synthesis and Characterization

Research into adamantane derivatives, such as (3r,5r,7r)-N-(3-hydroxy-3-phenylpropyl)adamantane-1-carboxamide, has led to the synthesis and characterization of materials with unique properties. For instance, the synthesis of new polyamides containing adamantyl and diamantyl moieties in the main chain demonstrated materials with medium inherent viscosities and high glass transition temperatures, suggesting their potential use in high-performance applications due to their thermal stability and mechanical strength (Chern, Shiue, & Kao, 1998). Similarly, adamantane-type cardo polyamides have been developed, showing good solubility in polar solvents and high glass transition temperatures, indicating their suitability for advanced material applications (Liaw, Liaw, & Chung, 1999).

Low Dielectric Materials

Adamantane-based compounds have also been explored for their potential in creating materials with low dielectric constants, which are crucial for electronic applications. A study on soluble polyimides based on adamantane reported the production of films with low dielectric constants and low moisture absorptions, highlighting their potential for use in electronic devices to reduce power consumption and improve performance (Chern & Shiue, 1997).

Catalysis and Synthesis

The catalytic synthesis of N-Aryladamantane-1-carboxamides using phosphorus trichloride presents another application of adamantane derivatives, showcasing a method to achieve high yields in the synthesis of these compounds. This process could be beneficial for creating various pharmacologically active molecules or materials with specific chemical properties (Shishkin et al., 2020).

Medicinal Chemistry Applications

In medicinal chemistry, the functionalization of adamantanes has been studied for the development of new therapeutics. For instance, the preparation of fluoroadamantane acids and amines assessed the impact of bridgehead fluorine substitution on solution- and solid-state properties, providing insights into how such modifications can affect the pharmacological profiles of adamantane-based drugs (Jasys et al., 2000).

properties

IUPAC Name

N-(3-hydroxy-3-phenylpropyl)adamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO2/c22-18(17-4-2-1-3-5-17)6-7-21-19(23)20-11-14-8-15(12-20)10-16(9-14)13-20/h1-5,14-16,18,22H,6-13H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWNRTMHLFQGUCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCCC(C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-hydroxy-3-phenylpropyl)adamantane-1-carboxamide

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